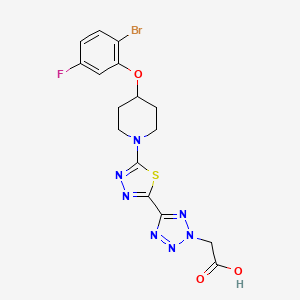

2-(5-(5-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl)acetic acid

Übersicht

Beschreibung

MK-8245 analog is a liver-targeting inhibitor of stearoyl-CoA desaturase (SCD).

Biologische Aktivität

The compound 2-(5-(5-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl)acetic acid is a complex organic molecule with potential biological activities. This article explores its biological activity, particularly its anticancer and antimicrobial properties, through a review of relevant literature and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 512.36 g/mol. Its structure includes multiple pharmacophores that contribute to its biological activity:

- Thiadiazole : Known for various biological activities including antimicrobial and anticancer properties.

- Tetrazole : Often associated with enhanced solubility and bioactivity.

- Piperidine : A common motif in drug design that enhances binding affinity to biological targets.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer effects. A review highlighted that various thiadiazole compounds demonstrate in vitro and in vivo efficacy against different cancer models, including leukemia, melanoma, and breast cancer . The specific compound has been noted for its potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity of Thiadiazole Derivatives

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial effects. Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains. The presence of the piperidine moiety is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microbial Strain | Activity | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | E. coli | Inhibition of growth | |

| Substituted Thiadiazoles | Staphylococcus aureus | Moderate activity |

Case Studies

Several case studies further elucidate the biological activity of this compound:

- Study on Anticancer Efficacy : A study evaluated the effects of a related thiadiazole derivative on human leukemia cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers .

- Antimicrobial Testing : Another study tested various thiadiazole derivatives against common pathogens. The findings revealed that certain modifications to the thiadiazole structure enhanced antimicrobial potency against resistant strains .

Wissenschaftliche Forschungsanwendungen

The compound 2-(5-(5-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl)acetic acid is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activity, synthesis, and potential therapeutic uses.

Structural Features

The compound features several functional groups:

- Bromo and Fluoro Substituents : These halogen atoms are known to enhance biological activity.

- Piperidine Ring : Commonly found in many pharmaceuticals, this cyclic structure contributes to the compound's pharmacological properties.

- Thiadiazole and Tetrazole Moieties : These heterocycles are associated with various biological activities, including antimicrobial and antitumor effects.

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole and tetrazole rings exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of similar compounds on glioblastoma cell lines, it was found that certain derivatives significantly reduced cell viability, suggesting potential as anticancer agents .

Antimicrobial Properties

Compounds with similar structures have demonstrated antibacterial and antifungal activities. The presence of the piperidine ring along with halogen substituents is hypothesized to enhance membrane permeability, thereby increasing antimicrobial efficacy.

Case Study: Bactericidal Effects

Research has shown that derivatives of thiadiazoles exhibit stronger inhibition against Gram-positive bacteria compared to traditional antibiotics. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents .

Anti-Diabetic Potential

Some studies have explored the anti-diabetic effects of related compounds. The incorporation of specific functional groups can influence glucose metabolism and insulin sensitivity.

Case Study: Drosophila Model

In vivo studies utilizing genetically modified Drosophila models for diabetes have indicated that compounds with similar structures can significantly lower glucose levels, highlighting their potential as anti-diabetic agents .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

- Formation of Thiadiazole and Tetrazole Rings : These steps often require specific reagents and conditions to ensure high yields.

- Piperidine Derivatization : This can be achieved through nucleophilic substitution reactions.

- Final Coupling Reactions : The final product is obtained through coupling reactions that link all structural components.

Yield Optimization

Research into optimizing reaction conditions has been crucial for improving yields and reducing by-products during synthesis.

Eigenschaften

IUPAC Name |

2-[5-[5-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl]tetrazol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrFN7O3S/c17-11-2-1-9(18)7-12(11)28-10-3-5-24(6-4-10)16-21-20-15(29-16)14-19-23-25(22-14)8-13(26)27/h1-2,7,10H,3-6,8H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTBUTPWEOUGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NN=C(S3)C4=NN(N=N4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrFN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648363 | |

| Record name | (5-{5-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}-2H-tetrazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030612-87-3 | |

| Record name | (5-{5-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}-2H-tetrazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.